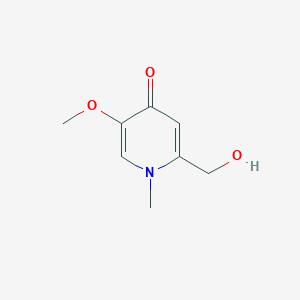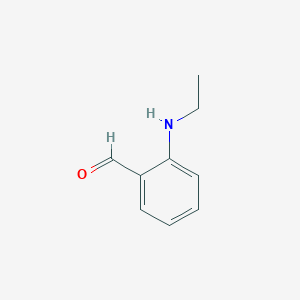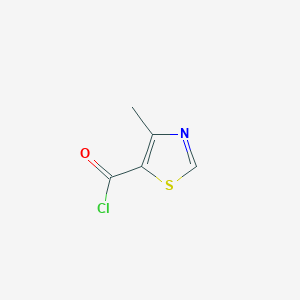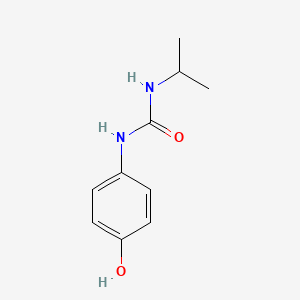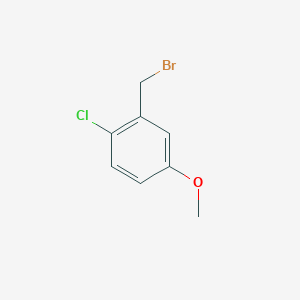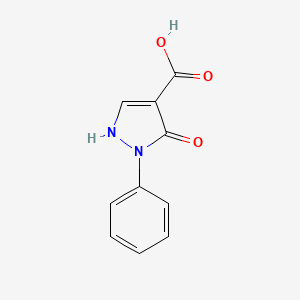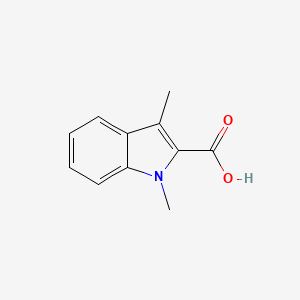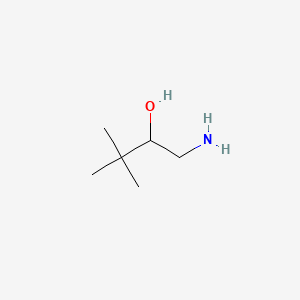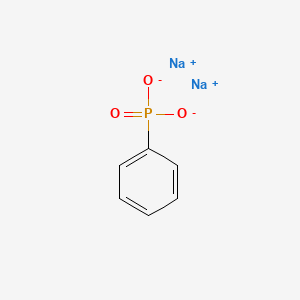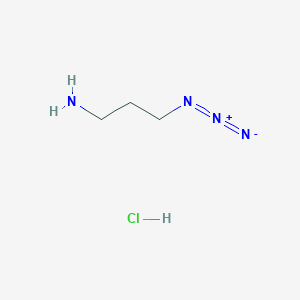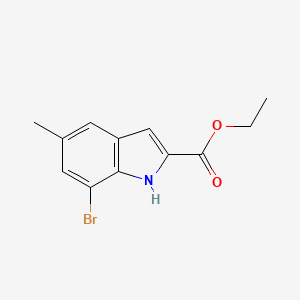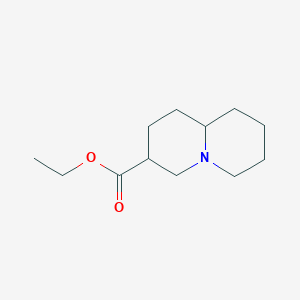
Bis(4-fluorophenyl)(phenyl)methanol
Descripción general
Descripción
“Bis(4-fluorophenyl)(phenyl)methanol”, also referred to as “4,4’-difluorobenzhydrol”, is a diphenyl methanol building block with two fluorine atoms at the para-position . It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Synthesis Analysis
“Bis(4-fluorophenyl)(phenyl)methanol” is used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It is also an important building block for synthesizing antipsychotic drugs .Molecular Structure Analysis
The molecular formula of “Bis(4-fluorophenyl)(phenyl)methanol” is C19H14F2O . The InChI is 1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H . The Canonical SMILES is C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O .Chemical Reactions Analysis
“Bis(4-fluorophenyl)(phenyl)methanol” is used to synthesize aromatic polyethers through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The molecular weight of “Bis(4-fluorophenyl)(phenyl)methanol” is 296.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 20.2 Ų . The XLogP3 is 3.9 .Aplicaciones Científicas De Investigación
Chemical Analysis and Chromatography
Bis(4-fluorophenyl)(phenyl)methanol has been studied for its role in the analysis of flunarizine and its degradation products using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC). This compound, identified as one of the degradation products of flunarizine, could be separated from others using a reversed-phase liquid chromatography with micellar or microemulsion mobile phases. This methodology offers a precise approach for the determination of flunarizine in pure form as well as in dosage forms, demonstrating the compound's importance in pharmaceutical analysis (El-Sherbiny et al., 2005).
Materials Science and Polymer Chemistry
In the field of materials science, bis(4-fluorophenyl)(phenyl)methanol has been implicated in the synthesis of novel polymers with potential applications in fuel cells. For example, poly(arylene ether sulfone) proton exchange membranes incorporating this compound have shown high proton conductivities and low methanol permeabilities, indicating their utility in fuel cell technologies (Wang et al., 2012).
Organic Synthesis and Catalysis
Research has also focused on the application of bis(4-fluorophenyl)(phenyl)methanol in organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions. It has been used to stabilize palladium(0) nanoparticles, which serve as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, demonstrating its significance in the development of green chemistry solutions (Moreno-Mañas et al., 2001).
Molecular Interactions and Structural Analysis
The study of weak interactions involving bis(4-fluorophenyl)(phenyl)methanol has contributed to a deeper understanding of molecular structures and the role of such interactions in the stabilization of complex molecular architectures. Investigations into compounds containing bis(4-fluorophenyl)(phenyl)methanol have provided insights into the significance of O-H...N hydrogen bonds and C-F...pi interactions in the formation of antiparallel chains and the rationalization of packing modes in molecular crystals (Choudhury et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
bis(4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJEADIACXJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503263 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)(phenyl)methanol | |
CAS RN |
379-55-5 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


